2,6-Diphenyl-tetrahydro-thiopyran-4-one
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Overview
Description
2,6-Diphenyl-tetrahydro-thiopyran-4-one is a useful research compound. Its molecular formula is C17H16OS and its molecular weight is 268.4 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
2,6-diphenylthian-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJHHCQGZVIWAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958188 |
Source
|
Record name | 2,6-Diphenylthian-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37014-01-0 |
Source
|
Record name | 2,6-Diphenyl-thiacyclohexanone-4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037014010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Diphenylthian-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism by which DPDT inhibits corrosion?
A1: DPDT functions as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process. [, ] The compound adsorbs onto the mild steel surface, forming a protective layer that hinders the interaction between the corrosive environment and the metal. [, ] This adsorption process follows the Langmuir adsorption isotherm model. [, ]
Q2: Have computational studies been used to investigate the relationship between the structure of DPDT and its inhibition efficiency?
A2: Yes, Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) basis set level have been employed to explore the correlation between the molecular structure of DPDT and its corrosion inhibition efficiency. [, ] These calculations have provided valuable insights into various quantum chemical parameters, including EHOMO, ELUMO, energy gap (ΔE), hardness (η), softness (S), dipole moment (μ), and others. [, ] Analyzing these parameters helps to understand how the electronic and structural features of DPDT contribute to its ability to inhibit corrosion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.